(+)-Chloromethyl menthyl ether
CAS No.: 26127-08-2
Cat. No.: VC8464129
Molecular Formula: C11H21ClO
Molecular Weight: 204.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26127-08-2 |
---|---|
Molecular Formula | C11H21ClO |
Molecular Weight | 204.73 g/mol |
IUPAC Name | 2-(chloromethoxy)-4-methyl-1-propan-2-ylcyclohexane |
Standard InChI | InChI=1S/C11H21ClO/c1-8(2)10-5-4-9(3)6-11(10)13-7-12/h8-11H,4-7H2,1-3H3 |
Standard InChI Key | XOPLTFUYFXWFGB-OUAUKWLOSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H]([C@@H](C1)OCCl)C(C)C |
SMILES | CC1CCC(C(C1)OCCl)C(C)C |
Canonical SMILES | CC1CCC(C(C1)OCCl)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
(+)-Chloromethyl menthyl ether (systematic name: [(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]oxymethyl chloride) is a monoterpene-derived ether featuring a chloromethyl group attached to the oxygen atom of menthol. Its structure integrates the bicyclic framework of menthol with the electrophilic chloromethyl moiety, enabling dual functionality as a chiral auxiliary and alkylating agent . The compound’s stereochemistry arises from the (1R,2S,5R) configuration of menthol, which imparts distinct reactivity in enantioselective reactions .
Key Physical Properties (Inferred):
Property | Value/Description |
---|---|
Molecular Formula | C₁₁H₂₁ClO |
Molecular Weight | 204.73 g/mol |
Boiling Point | ~180–190°C (estimated) |
Solubility | Miscible with organic solvents |
Optical Rotation ([α]D²⁵) | +40° to +50° (in chloroform) |
The chloromethyl group’s electrophilicity facilitates nucleophilic substitutions, while the menthyl group provides steric bulk to influence stereochemical outcomes .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of (+)-chloromethyl menthyl ether can be hypothesized through modifications of established CMME protocols . A plausible route involves:
-
Menthyl Ether Formation:
\text{C}_{10}\text{H}_{20}\text{O} + \text{HCHO} \xrightarrow{\text{H}^+} \text{C}_{11}\text{H}_{22}\text{O}_2}
Menthol reacts with formaldehyde under acidic conditions to yield menthoxymethanol. -
Chlorination:
\text{C}_{11}\text{H}_{22}\text{O}_2} + \text{HCl} \rightarrow \text{C}_{11}\text{H}_{21}\text{ClO} + \text{H}_2\text{O}
Treatment with hydrogen chloride or thionyl chloride introduces the chloromethyl group:This step mirrors the in situ generation of CMME from methylal and acetyl chloride .
Challenges in Purification
Like CMME, (+)-chloromethyl menthyl ether is moisture-sensitive, requiring anhydrous conditions to prevent hydrolysis to menthol and formaldehyde . Contamination with bis(chloromethyl) ether—a known carcinogen—is a critical concern, necessitating distillation or chromatography for isolation .
Applications in Organic Synthesis
Chiral Alkylating Agent
The compound’s menthyl group directs stereoselectivity in alkylation reactions. For example, in the synthesis of chiral amines:
This application parallels CMME’s use in introducing methoxymethyl (MOM) protecting groups but with enhanced enantiocontrol .
Asymmetric Catalysis
(+)-Chloromethyl menthyl ether serves as a ligand precursor in transition-metal catalysis. Its bulky cyclohexyl framework modulates metal coordination environments, improving enantioselectivity in cross-coupling reactions .
Regulatory and Industrial Considerations
Regulatory Status
(+)-Chloromethyl menthyl ether falls under the U.S. Emergency Planning and Community Right-to-Know Act (EPCRA) due to its structural relation to CMME, requiring stringent reporting for storage and use .
Industrial Relevance
The compound’s niche applications include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume